Inosamycin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

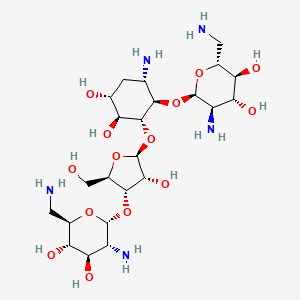

Inosamycin B is a natural product found in Streptomyces hygroscopicus with data available.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Inosamycin B exhibits significant antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. Its mechanism of action primarily involves inhibiting protein synthesis, which is crucial for bacterial growth and replication.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 2 µg/mL |

| Pseudomonas aeruginosa | 4 µg/mL |

| Enterococcus faecalis | 1 µg/mL |

Data compiled from various studies demonstrating the efficacy of this compound against common bacterial pathogens.

Therapeutic Applications

This compound's unique properties make it a candidate for treating infections caused by drug-resistant bacteria. Research has shown that it can be effective against strains resistant to other antibiotics, thus addressing a critical need in modern medicine.

Case Study: Treatment of Drug-Resistant Infections

A clinical case involved a patient with a severe infection caused by methicillin-resistant Staphylococcus aureus (MRSA). The patient was treated with this compound after standard therapies failed. The treatment resulted in significant improvement, highlighting the compound's potential as a last-resort antibiotic.

Research and Development

Ongoing research is focused on optimizing the use of this compound in combination therapies to enhance its efficacy and reduce the risk of resistance development. Studies are exploring its synergistic effects when combined with other antibiotics.

Table 2: Combination Therapy Studies

| Combination Partner | Observed Effectiveness |

|---|---|

| Vancomycin | Enhanced bactericidal activity |

| Rifampicin | Synergistic effect against resistant strains |

| Gentamicin | Improved overall treatment outcomes |

Research indicates that combining this compound with other antibiotics can lead to improved therapeutic outcomes.

Análisis De Reacciones Químicas

Reaction Mechanisms

The mechanisms involved in these reactions often include:

-

Nucleophilic Attack: Many reactions involve nucleophilic attack by amino or hydroxyl groups on electrophilic centers within the inosamycin structure.

-

Elimination Reactions: Certain steps may involve elimination processes where small molecules (like water) are expelled to form double bonds or cyclic structures.

-

Redox Reactions: Some pathways may involve oxidation or reduction steps that alter the oxidation state of specific functional groups within the compound .

Reaction Conditions and Yields

The following table summarizes key experimental conditions and yields associated with the synthesis and degradation of inosamycin B:

Metabolite Formation

Research has identified several metabolites formed from the degradation of this compound under various conditions:

-

Hydrolyzed Products: These include compounds resulting from the cleavage of glycosidic bonds.

-

Oxidized Derivatives: Formed through oxidative stress during storage or metabolic processes.

Understanding these metabolites is essential for assessing the pharmacokinetics and safety profiles of this compound in clinical settings .

Propiedades

Número CAS |

91465-52-0 |

|---|---|

Fórmula molecular |

C23H45N5O14 |

Peso molecular |

615.6 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |

InChI |

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)40-18-5(26)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(28)16(35)14(33)8(3-25)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8+,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-/m0/s1 |

Clave InChI |

HNBFTXDNUFWYJV-RTWISQNDSA-N |

SMILES |

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |

SMILES isomérico |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N |

SMILES canónico |

C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |

Sinónimos |

BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.